Spiro[2.4]hepta-1,4,6-triene
Description
Spiro[2.4]hepta-1,4,6-triene is a strained bicyclic compound characterized by a central spiro carbon connecting a cyclopropane ring (two-membered) and a cycloheptatriene system (seven-membered with conjugated double bonds). This unique architecture imparts significant ring strain and electronic delocalization, leading to distinctive thermal and chemical reactivity. Key studies reveal that at 50°C, it undergoes thermal rearrangement to bicyclo[3.2.0]hepta-1,3,6-triene (5), which dimerizes via two distinct [2+2] cycloaddition pathways to form cyclobutane derivatives . The reaction kinetics and stereochemical outcomes of its derivatives (e.g., 1,2-dimethyl and 1-propyl analogs) are accelerated compared to the parent compound, yielding pairs of cyclobutane dimers . Ab initio calculations indicate that both this compound (1a) and its rearrangement product (5) exhibit comparable energies, approximately 50 kcal/mol lower than norborna-1(7),2,5-triene, excluding the latter as an intermediate .
Properties
CAS No. |
14867-84-6 |
|---|---|
Molecular Formula |
C7H6 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
spiro[2.4]hepta-1,4,6-triene |
InChI |
InChI=1S/C7H6/c1-2-4-7(3-1)5-6-7/h1-6H |
InChI Key |
VPKOBODOQYIIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2(C=C1)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.4]hepta-1,4,6-triene typically involves the photolysis of diazocyclopentadiene in the presence of (2-bromovinyl)trimethylsilane . This reaction yields the desired precursor, which can then undergo further transformations to form this compound. Another method involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Spiro[2.4]hepta-1,4,6-triene undergoes various chemical reactions, including thermal rearrangements, oxidation, and substitution reactions. One notable reaction is its thermolysis at 50°C, which yields bicyclo[3.2.0]hepta-1,3,6-triene . This intermediate can further dimerize to form cyclobutanes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include diazocyclopentadiene, (2-bromovinyl)trimethylsilane, and sodium in liquid ammonia . Reaction conditions often involve photolysis or thermolysis at specific temperatures to achieve the desired transformations.
Major Products: The major products formed from the reactions of this compound include bicyclo[3.2.0]hepta-1,3,6-triene and its cyclobutane dimers
Scientific Research Applications
Spiro[2.4]hepta-1,4,6-triene has several scientific research applications, particularly in the fields of organic synthesis and materials science. Its unique spirocyclic structure and reactivity make it a valuable intermediate in the synthesis of complex organic molecules . Additionally, the compound’s potential for ground-state stabilization through spiroconjugation has generated interest in its use as a model system for studying conjugation effects in spirocyclic compounds .
Mechanism of Action
The mechanism of action of spiro[2.4]hepta-1,4,6-triene involves its ability to undergo [1,5]-sigmatropic rearrangements, leading to the formation of reactive intermediates such as bicyclo[3.2.0]hepta-1,3,6-triene . These intermediates can further react to form various products, depending on the reaction conditions and reagents used. The high strain energy of the cyclopropene ring in this compound facilitates these rearrangements, making the compound highly reactive under specific conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Spiro Compounds
Structural and Thermodynamic Properties
The table below summarizes structural and thermodynamic data for spiro[2.4]hepta-1,4,6-triene and related spiroalkenes:
Key Observations :
- Ring Strain and Stability : Smaller spiro systems (e.g., spiropentane, spirohexane) exhibit higher ring strain, leading to lower thermal stability. This compound’s conjugated triene system partially alleviates strain, but its spiro junction still drives rearrangement .
Reaction Mechanisms and Kinetics
Thermal Decomposition :
- Spiropentane (C₅H₈) : Decomposes under laser irradiation to ethylene and propene via radical intermediates .
- Spirohexane (C₆H₁₀) : Undergoes multi-path decomposition, including radical chain mechanisms .
- This compound (C₇H₆) : Rearranges to bicyclo[3.2.0]hepta-1,3,6-triene (5), which dimerizes stereoselectively. Derivatives (e.g., 1,2-dimethyl) dimerize faster due to steric and electronic effects .
- Cycloaddition Pathways: this compound dimerizes via [2+2] cycloaddition, forming either syn or anti cyclobutane dimers. This contrasts with spiro[4.4]nonatetraene, which undergoes [4+2] Diels-Alder reactions .
Spectroscopic and Computational Insights
- NMR Data: Spiro[2.4]hepta-4,6-diene exhibits distinct ¹H and ¹³C NMR shifts due to conjugation (e.g., deshielded olefinic protons at δ 5.5–6.5 ppm), differing from non-conjugated spiro[2.4]heptane .
- Theoretical Studies: Computational models (e.g., MM2ERW force field) confirm that this compound’s energy is 50 kcal/mol lower than norbornene analogs, aligning with experimental stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
